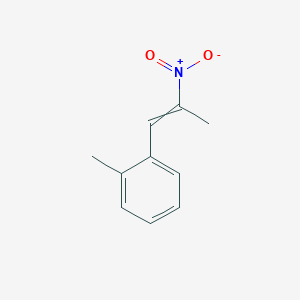

1-Methyl-2-(2-nitroprop-1-enyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRWKHJLICNPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340183 | |

| Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-27-2 | |

| Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 2 Nitroprop 1 Enyl Benzene and Ortho Substituted Congeners

Established Condensation Reactions

The most well-established methods for synthesizing aryl-nitroalkenes, including the target compound, are based on the Henry (Nitroaldol) and Knoevenagel condensation reactions. These reactions involve the base-catalyzed carbon-carbon bond formation between a carbonyl compound and a compound with an active hydrogen, such as a nitroalkane. wikipedia.orgwikipedia.org

The Henry reaction, also known as the nitroaldol reaction, is a fundamental method for preparing β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone. wikipedia.org For the synthesis of β-nitrostyrenes like 1-methyl-2-(2-nitroprop-1-enyl)benzene, the reaction is typically followed by a dehydration step, which can often occur in-situ, to yield the nitroalkene. organic-chemistry.org This reaction is a variant of the Knoevenagel condensation. wikipedia.org The process begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.orgwikipedia.org

Primary amines are frequently used as catalysts for the condensation of benzaldehydes with nitroalkanes. google.com The reaction between an aromatic aldehyde and nitroethane in the presence of a basic catalyst like n-butylamine is a common laboratory method for producing phenyl-2-nitropropene derivatives. wikipedia.org Various primary amines, including ethylamine, n-propylamine, 2-aminoethanol, and benzylamine, have been shown to be effective catalysts. google.com

Methylamine (B109427), in particular, has been demonstrated as an efficient catalyst for the synthesis of a wide range of substituted β-nitrostyrenes, including ortho-substituted variants. mdma.ch The general procedure involves stirring the aromatic aldehyde and nitroalkane with an aqueous solution of methylamine in an alcohol solvent. mdma.chchemicalbook.com This approach has been successful for ortho-substituted benzaldehydes, yielding the corresponding nitropropenes in high yields. mdma.ch For example, the condensation of 2-methoxybenzaldehyde (B41997) with nitroethane using methylamine as a catalyst yields 1-(2-methoxyphenyl)-2-nitropropene (B11999802) with a reported yield of 89%. mdma.ch

A comparative study of condensing agents found that while methylamine is effective, ammonium (B1175870) acetate (B1210297) in acetic acid is a more generally useful catalyst, particularly for reactions involving nitroethane. mdma.ch

Table 1: Yields of Ortho-Substituted β-Nitrostyrenes via Methylamine Catalysis mdma.ch

| Aromatic Aldehyde | Nitroalkane | Product | Yield (%) |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Nitromethane | 1-(2-Methoxyphenyl)-2-nitroethene | 94 |

| 2-Methoxybenzaldehyde | Nitroethane | 1-(2-Methoxyphenyl)-2-nitropropene | 89 |

| 2,4-Dimethoxybenzaldehyde | Nitromethane | 1-(2,4-Dimethoxyphenyl)-2-nitroethene | 97 |

| 2,4-Dimethoxybenzaldehyde | Nitroethane | 1-(2,4-Dimethoxyphenyl)-2-nitropropene | 74 |

| 2,5-Dimethoxybenzaldehyde | Nitromethane | 1-(2,5-Dimethoxyphenyl)-2-nitroethene | 97 |

| 2,5-Dimethoxybenzaldehyde | Nitroethane | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 89 |

The choice of solvent and temperature significantly influences the outcome of the condensation reaction. Glacial acetic acid is a commonly employed solvent, often used in conjunction with a catalyst like ammonium acetate or a primary amine. mdma.chgoogle.com One procedure involves refluxing the aldehyde, nitroalkane, and ammonium acetate in glacial acetic acid for two hours. mdma.ch The use of acetic acid as a solvent can also facilitate the crystallization of the final β-nitrostyrene product upon the addition of water during workup. google.com

Reaction temperatures are typically elevated to drive the reaction and subsequent dehydration. A patented method specifies a reaction temperature range of 30 to 80°C for the condensation in acetic acid with a primary amine catalyst, with a preferred range of 70 to 80°C. google.com Another approach using methylamine catalysis in an alcohol solvent utilizes moderate heating in a water bath to 40-50°C for approximately 45 minutes. mdma.ch It has been noted that excessive heating can lead to the formation of polymeric byproducts, thereby reducing the yield of the desired nitrostyrene (B7858105). mdma.ch

Ultrasonic irradiation has been successfully applied to the synthesis of aryl-nitroalkenes to improve reaction rates and yields. researchgate.net Sonication can enhance chemical and physical processes in the reaction mixture. nih.gov A specific procedure for the synthesis of an ortho-substituted congener, (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, involves the sonication of a mixture of 2-nitrobenzaldehyde (B1664092), nitroethane, and butylamine (B146782) in acetic acid at 60°C. nih.gov Similarly, the para-isomer of the target compound, 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, was synthesized using a comparable method where the reaction mixture was sonicated at 60°C until gas chromatography indicated the complete conversion of the aldehyde. nih.gov The use of ultrasound can increase the yield of the intermediate nitroalcohol, whereas microwave irradiation tends to favor the direct formation of the nitroalkene. researchgate.net

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like a nitroalkane) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Henry reaction is considered a variant of this broader class of reactions. wikipedia.org The synthesis of β-nitrostyrenes from benzaldehydes and nitroalkanes fits the definition of a Knoevenagel condensation. mdma.chwikipedia.org The reaction is typically catalyzed by a weakly basic amine. wikipedia.org The active hydrogen on the α-carbon of the nitroalkane is made acidic by the strong electron-withdrawing nitro group, facilitating deprotonation by a mild base to form the nucleophilic enolate ion required for the reaction. wikipedia.org

Henry (Nitroaldol) Reaction Variants for Aryl-Nitroalkenes

Alternative Synthetic Routes

While condensation reactions are the predominant method, other strategies for modifying nitrostyrenes exist that could potentially lead to the target structures. Denitrative cross-coupling reactions, for instance, allow for the formation of new carbon-carbon bonds at the β-position of the nitrostyrene. mdpi.com This type of reaction involves the addition of a radical to the nitrostyrene, followed by the elimination of the nitro group to restore the double bond. mdpi.com Although not a direct synthesis of the parent nitrostyrene, this methodology could be used to introduce substituents onto a pre-formed nitrostyrene scaffold, representing an alternative pathway to more complex ortho-substituted congeners.

Decarboxylative Nitration from Ortho-Methylcinnamic Acid Derivatives

A prominent method for synthesizing nitroolefins is through the decarboxylative nitration of α,β-unsaturated carboxylic acids. researchgate.net This transformation effectively replaces a carboxylic acid group with a nitro group. Various reagents and conditions have been developed to facilitate this reaction for cinnamic acid and its derivatives.

One effective protocol involves the use of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) as the nitrating agent, with chlorotrimethylsilane (B32843) (TMSCl) acting as an additive. This system has been shown to convert a range of electron-rich and electron-poor cinnamic acids into their corresponding β-nitrostyrenes in good to excellent yields. chemrevlett.com Another approach utilizes metal nitrates in conjunction with polyethylene (B3416737) glycol (PEG-300) under solvent-free conditions, where reactants are ground together in a mortar and pestle. researchgate.net

Mechanistically, these reactions are often proposed to proceed through a radical pathway. For instance, in a system using Fe(NO₃)₃·9H₂O, the reaction is thought to initiate by the formation of a complex between the iron nitrate and the cinnamic acid. chemrevlett.com This is followed by the involvement of a nitro radical, leading to a radical intermediate that subsequently undergoes decarboxylation to yield the final nitroalkene product. chemrevlett.com

Table 1: Selected Conditions for Decarboxylative Nitration of Cinnamic Acids

| Nitrating System | Additive/Medium | Substrate Scope | Ref |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | TMSCl | Electron-rich and electron-poor cinnamic acids | chemrevlett.com |

| Fe(NO₃)₃·9H₂O | Not specified | Cinnamic acids | chemrevlett.com |

| Metal Nitrates | PEG-300 (Solvent-free) | α,β-unsaturated acids | researchgate.net |

| Nitric Acid | AIBN in MeCN | α,β-unsaturated carboxylic acids | chemrevlett.com |

Transformations Utilizing Baylis-Hillman Adducts as Precursors

The Morita-Baylis-Hillman (MBH) reaction provides versatile intermediates known as Baylis-Hillman adducts, which can be precursors to a variety of functionalized molecules. rsc.org The reaction typically involves the coupling of an aldehyde with an activated alkene. When nitroalkenes are used as the activated component, the resulting adducts contain both hydroxyl and nitro functionalities, opening pathways for further transformations.

For example, a protocol has been developed for preparing (E)-4-nitro-5-phenylpent-4-en-2-one derivatives through a Friedel-Crafts reaction using Baylis-Hillman adducts derived from nitroolefins. sphinxsai.com This demonstrates that the core structure provided by the MBH adduct can be elaborated into more complex nitroalkene systems. sphinxsai.com The synthesis of β-alkyl N-aryl aza Baylis-Hillman adducts has also been achieved through a direct iron-catalyzed nitroso-ene reaction, showcasing an alternative to the classical MBH reaction for creating similar structural motifs. organic-chemistry.org

Control of Stereochemistry in Nitroalkene Synthesis

The geometric configuration of the double bond in nitroalkenes is a critical aspect of their synthesis, as the (E) and (Z) isomers can exhibit different reactivity and biological activity. The primary route to compounds like this compound is the Henry (or nitroaldol) reaction, where stereochemical control is paramount. organic-chemistry.orgwikipedia.org

Regioselectivity and Diastereoselectivity in (E)/(Z) Isomer Formation

The Henry reaction involves the base-catalyzed condensation of a nitroalkane (like nitroethane) with a carbonyl compound (such as o-tolualdehyde). organic-chemistry.orgwikipedia.org The initial product is a β-nitro alcohol, which is often dehydrated in situ or in a subsequent step to yield the nitroalkene. organic-chemistry.org The elimination of water from this intermediate determines the final E/Z geometry of the double bond.

Generally, the formation of the more thermodynamically stable (E)-isomer is favored. researchgate.net High (E)-selectivity can often be achieved under specific reaction conditions. For instance, a samarium-promoted synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols has been reported to provide total (E)-stereoselectivity and high yields. researchgate.net In many standard Henry reaction protocols, the products are obtained predominantly or exclusively as the (E)-isomer. researchgate.net However, inseparable E/Z mixtures can also form under certain conditions. scispace.com

Table 2: Yield of (E)-Stereoselective Nitroalkene Synthesis from Various Aldehydes via a Samarium-Promoted Reaction

| Aldehyde | Product | Yield (%) | Ref |

|---|---|---|---|

| Benzaldehyde (B42025) | (E)-β-Nitrostyrene | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | (E)-4-Chloro-β-nitrostyrene | 95 | researchgate.net |

| 4-Methylbenzaldehyde | (E)-4-Methyl-β-nitrostyrene | 93 | researchgate.net |

| 4-Methoxybenzaldehyde | (E)-4-Methoxy-β-nitrostyrene | 92 | researchgate.net |

| 2-Furaldehyde | (E)-2-(2-Nitrovinyl)furan | 90 | researchgate.net |

Adapted from a study on samarium-promoted synthesis, illustrating typical high yields for the (E)-isomer. researchgate.net

Mechanistic Insights into Stereochemical Control

The stereochemical outcome of the Henry reaction is dictated by the mechanism of the elimination step from the intermediate β-nitro alcohol. The reaction begins with the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. wikipedia.org This anion then performs a nucleophilic attack on the aldehyde carbonyl, leading to the β-nitro alcohol. wikipedia.org

The subsequent dehydration can proceed through different pathways (e.g., E1cB, E2), and the transition state geometry of this step determines the E/Z ratio of the resulting alkene. The choice of base, solvent, and temperature can influence the conformational populations of the β-nitro alcohol and the transition state energies for elimination, thereby controlling the stereoselectivity. In many cases, reaction conditions are optimized to favor an anti-periplanar arrangement of the departing proton and hydroxyl group that leads preferentially to the (E)-alkene. The stability of the conjugated system in the (E)-isomer, where bulky groups are positioned on opposite sides of the double bond, often makes it the major product under thermodynamic control. youtube.com

Reactivity and Transformational Chemistry of 1 Methyl 2 2 Nitroprop 1 Enyl Benzene

Reduction Chemistry of the Nitro Group and Alkene Moiety

The reduction of the conjugated nitroalkene system in 1-Methyl-2-(2-nitroprop-1-enyl)benzene is a versatile process that can be tailored to yield a variety of products, including amines, oximes, and carbonyl compounds. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction Pathways

The selective reduction of either the nitro group or the alkene, or the simultaneous reduction of both, can be achieved by carefully selecting the appropriate reagents and reaction parameters.

Catalytic hydrogenation is a widely employed method for the reduction of nitroalkenes. commonorganicchemistry.com Depending on the catalyst, solvent, and reaction conditions, this method can selectively produce primary amines, hydroxylamines, or oximes.

The complete reduction of both the nitro group and the carbon-carbon double bond of this compound yields 1-(2-methylphenyl)propan-2-amine. This transformation is commonly achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.orggoogle.com The reaction proceeds through the initial reduction of the alkene, followed by the reduction of the nitro group.

Under milder or modified conditions, catalytic hydrogenation can lead to the formation of intermediates like oximes or hydroxylamines. rsc.orgencyclopedia.pubmdpi.com For instance, the use of specific catalysts or the addition of catalyst poisons can sometimes halt the reduction at the oxime stage.

| Catalyst | Product | Reference |

| Palladium on Carbon (Pd/C) | 1-(2-methylphenyl)propan-2-amine | commonorganicchemistry.com |

| Raney Nickel | 1-(2-methylphenyl)propan-2-amine | commonorganicchemistry.com |

| Platinum(IV) Oxide | 1-(2-methylphenyl)propan-2-amine | encyclopedia.pub |

| Decaborane/Pd/C | Oxime intermediate | rsc.org |

Metal hydrides are powerful reducing agents capable of reducing the nitroalkene system. The reactivity and selectivity of these reagents vary significantly.

Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent that readily reduces both the nitro group and the alkene of this compound to afford 1-(2-methylphenyl)propan-2-amine. commonorganicchemistry.comwikipedia.orgresearchgate.net Due to its high reactivity, LiAlH₄ reductions are typically carried out in anhydrous ethereal solvents. youtube.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally incapable of reducing an isolated nitro group but can reduce the carbon-carbon double bond of a conjugated nitroalkene, yielding the corresponding saturated nitroalkane, 1-methyl-2-(2-nitropropyl)benzene. mdma.chnih.gov However, in the presence of certain catalysts, such as copper(II) chloride, the reducing power of NaBH₄ is enhanced, enabling the complete reduction to the primary amine. beilstein-journals.orgchemrxiv.org

Other metal hydride reagents, such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al), have also been effectively used for the reduction of β-nitrostyrenes to their corresponding phenethylamines.

| Reagent | Primary Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-methylphenyl)propan-2-amine | commonorganicchemistry.comresearchgate.net |

| Sodium Borohydride (NaBH₄) | 1-methyl-2-(2-nitropropyl)benzene | mdma.chnih.gov |

| NaBH₄ / Copper(II) Chloride | 1-(2-methylphenyl)propan-2-amine | beilstein-journals.orgchemrxiv.org |

| Red-Al | 1-(2-methylphenyl)propan-2-amine |

The nitroalkane functionality can be converted into a carbonyl group through a process known as the Nef reaction. organic-chemistry.orgwikipedia.org This transformation typically involves the initial reduction of the alkene moiety of this compound to form the saturated nitroalkane, 1-methyl-2-(2-nitropropyl)benzene. The nitroalkane is then treated with a strong base to form a nitronate salt, which is subsequently hydrolyzed under acidic conditions to yield the corresponding ketone, 1-(2-methylphenyl)propan-2-one, and nitrous oxide. wikipedia.orgmdpi.com

The key steps involve:

Alkene Reduction: Selective reduction of the C=C double bond, often using a reagent like sodium borohydride. mdma.ch

Nitronate Formation: Deprotonation of the α-carbon of the resulting nitroalkane with a base. organic-chemistry.org

Acid Hydrolysis: Treatment of the nitronate salt with strong aqueous acid to form the carbonyl compound. wikipedia.org

This sequence provides a synthetic route from a nitroalkene to a ketone, expanding the synthetic utility of this compound.

Cycloaddition Reactions Involving the Nitroalkene System

The electron-deficient alkene in this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. beilstein-journals.orgresearchgate.net These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In the context of a Diels-Alder reaction , this compound can react with a conjugated diene to form a six-membered ring. The nitro group, being strongly electron-withdrawing, activates the double bond for this [4+2] cycloaddition. The reaction's stereochemistry and regiochemistry are governed by the principles of orbital symmetry and steric interactions. researchgate.netbeilstein-journals.org

As a dipolarophile in 1,3-dipolar cycloadditions , the activated alkene of this compound can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides. chesci.commdpi.comrsc.org For example, reaction with a nitrone would yield a five-membered isoxazolidine (B1194047) ring, a versatile heterocyclic scaffold. chem-station.com These cycloadditions are typically concerted processes that allow for the stereospecific formation of multiple new stereocenters. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Methyl-Substituted Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitropropenyl group can, in principle, activate the ring towards nucleophilic aromatic substitution, particularly if a good leaving group is present at an ortho or para position. youtube.comyoutube.comlibretexts.org However, in the parent compound, there is no leaving group other than hydride, which is generally not displaced. SNAr reactions would be more relevant for derivatives of this compound that contain a halogen or other suitable leaving group on the aromatic ring. In such cases, the nitroalkene substituent would stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. youtube.comnih.gov

Role as Key Building Blocks in Multistep Organic Synthesis

The compound this compound serves as a versatile and valuable building block in the field of multistep organic synthesis. Its unique structural arrangement, featuring an ortho-alkyl-substituted nitrostyrene (B7858105) framework, provides a gateway to a variety of complex chemical architectures. The conjugated nitroalkene system is highly activated, rendering it susceptible to a range of chemical transformations. This reactivity, combined with the strategic placement of the methyl group, allows for the construction of intricate molecular structures, particularly heterocyclic systems and other complex scaffolds that are prevalent in medicinal chemistry and materials science.

Precursors to Diverse Nitrogen- and Oxygen-Containing Heterocyclic Systems (e.g., Pyrroles)

This compound is an exemplary precursor for the synthesis of nitrogen-containing heterocyclic systems, most notably indoles. The ortho-positioning of the nitropropenyl group relative to the methyl group on the benzene ring is ideal for intramolecular cyclization reactions following the reduction of the nitro group. This transformation, known as reductive cyclization, is a powerful and widely employed strategy for constructing the indole (B1671886) nucleus, which is a core component of numerous natural products and pharmaceuticals. rsc.orgwvu.edu

The general mechanism involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then nucleophilically attacks the adjacent vinyl carbon, leading to cyclization and subsequent aromatization to form the stable indole ring. A variety of modern and classical methods have been developed to achieve this transformation, showcasing the versatility of ortho-nitrostyrene derivatives as substrates. rsc.org

Key synthetic strategies for the conversion of ortho-nitrostyrenes to indoles include:

Palladium-Catalyzed Reductive Cyclization : This method often employs carbon monoxide (CO) or a CO surrogate, such as phenyl formate, to facilitate the reduction of the nitro group and subsequent cyclization. wvu.edumdpi.com These reactions can be performed in a one-pot fashion, providing an efficient route to 2,3-disubstituted indoles. wvu.edu

Metal-Mediated Reductions : Reagents like iron powder in acetic acid (Fe/AcOH) or low-valent titanium species are effective in reducing the nitro group, initiating the cyclization cascade to form the indole ring. researchgate.net

Multi-chambered Reduction Processes : Innovative techniques have been developed for the reductive transformation of ortho-nitrostyrenes to indoles that tolerate a wide array of functional groups, leading to the desired heterocyclic products in excellent yields. rsc.org

The table below summarizes representative conditions used for the synthesis of indoles from ortho-substituted nitrostyrenes, which are applicable to this compound.

| Method | Key Reagents/Catalyst | Typical Product | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Reductive Annulation | Pd catalyst, CO or CO surrogate (e.g., Phenyl Formate) | Substituted Indoles | High efficiency, can be performed one-pot. wvu.edumdpi.com |

| Iron-Mediated Cyclization | Fe powder, Acetic Acid (AcOH) | Substituted Indoles | Classical, cost-effective method. researchgate.net |

| Low-Valent Titanium Reduction | TiCl3 | Substituted Indoles | Acts as a reducing agent for the nitro group, leading to cyclization. rsc.org |

| Multi-chambered Reduction | Various reducing agents in a specialized setup | Functionalized Indoles | Good functional group tolerance and high yields. rsc.org |

Beyond indoles, the reactive nitroalkene moiety can, in principle, participate in other cycloaddition and annulation reactions to form different heterocyclic systems. For instance, nitroalkenes are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to generate pyrrolidine (B122466) derivatives. nih.gov They also serve as effective Michael acceptors, which can be a key step in the synthesis of various five- and six-membered rings. daneshyari.com

Contribution to the Synthesis of Architecturally Complex Molecular Scaffolds

The utility of this compound extends significantly to the assembly of architecturally complex molecular scaffolds. By providing efficient access to the indole core, this building block facilitates the synthesis of larger, more intricate structures, including various classes of natural indole alkaloids. wvu.edu These alkaloids often possess significant biological activity and represent challenging synthetic targets.

For example, synthetic strategies targeting marine azepino indole alkaloids like hyrtioreticulins C and D, as well as ergot alkaloids such as ergotryptamine, have utilized the palladium-catalyzed reductive cyclization of a substituted 2-nitrostyrene as a pivotal step in their synthetic sequence. wvu.edu This key transformation efficiently constructs the central indole framework, upon which further complexity is built through subsequent reactions. The ability to generate substituted indoles from precursors like this compound is therefore crucial for the total synthesis of such complex natural products.

Furthermore, the inherent reactivity of the nitroalkene double bond allows for its participation in Michael addition reactions. nih.govresearchgate.net This conjugate addition of nucleophiles is a fundamental carbon-carbon bond-forming reaction that enables the extension of the molecular framework. The resulting adduct can be further manipulated, with the nitro group being a versatile functional handle that can be transformed into other groups (e.g., amines, carbonyls) to build complex acyclic chains or to initiate further cyclizations, leading to diverse and complex molecular scaffolds. rsc.org

The versatility of this compound is also evident in its potential to act as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comscispace.com The electron-withdrawing nature of the nitro group activates the double bond for reactions with dipoles like nitrones or azides. mdpi.com These reactions provide direct access to five-membered heterocyclic rings, such as isoxazolidines, which can serve as complex chiral building blocks for further synthetic elaboration. scispace.comnih.gov

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is insufficient experimental spectroscopic data for the specific chemical compound This compound , also known as 2-Methyl-β-nitrostyrene.

The request for a detailed article on its structural elucidation and spectroscopic characterization—including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—cannot be fulfilled at this time. The creation of a thorough, informative, and scientifically accurate article as per the specified outline requires access to detailed research findings and spectral data that are not currently available in the public domain for this particular ortho-substituted isomer.

While data exists for related compounds, such as the isomer 1-phenyl-2-nitropropene (B101151) (trans-β-methyl-β-nitrostyrene) and various para-substituted analogues, utilizing this information would not be scientifically accurate for the requested compound. The ortho-position of the methyl group in this compound is expected to significantly influence its spectroscopic properties due to steric and electronic effects, rendering data from other isomers unsuitable for a precise and factual analysis.

Therefore, to maintain scientific integrity and adhere to the strict requirement for accuracy, the requested article cannot be generated until such time as the specific experimental data for this compound becomes publicly available.

Structural Elucidation and Spectroscopic Characterization of 1 Methyl 2 2 Nitroprop 1 Enyl Benzene

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 1-Methyl-2-(2-nitroprop-1-enyl)benzene (C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . In electron ionization (EI) mass spectrometry, the compound is expected to show a molecular ion peak ([M]⁺) at m/z 177.

The fragmentation of aromatic nitro compounds is well-documented and typically involves characteristic losses from the molecular ion. The presence of the nitro group, the alkenyl chain, and the substituted benzene (B151609) ring leads to several predictable fragmentation pathways. While the specific mass spectrum for this compound is not detailed in the available literature, the fragmentation pattern can be inferred from the behavior of similar structures, such as nitrobenzene (B124822) and other nitroalkenes. youtube.com

Key expected fragmentation pathways include:

Loss of a Nitro Group: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro group (•NO₂), which would result in a fragment ion at m/z 131.

Loss of Nitric Oxide: Rearrangement followed by the elimination of a nitric oxide molecule (•NO) can occur, producing a peak at m/z 147.

Loss of Oxygen: A fragment corresponding to the loss of an oxygen atom from the nitro group may also be observed, yielding an ion at m/z 161.

Cleavage of the Alkene Chain: Fragmentation can occur within the propenyl side chain. For example, the loss of a methyl radical (•CH₃) from the propenyl group would lead to a fragment at m/z 162.

Benzylic Cleavage: Cleavage of the bond between the benzene ring and the propenyl group can generate ions corresponding to the tolyl moiety or the nitropropenyl moiety.

The following interactive table summarizes the plausible mass spectrometry fragments for this compound.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [C₁₀H₁₁NO₂]⁺ | Molecular Ion | 177 | - |

| [C₁₀H₁₁NO]⁺ | [M - O]⁺ | 161 | •O |

| [C₉H₈NO₂]⁺ | [M - CH₃]⁺ | 162 | •CH₃ |

| [C₁₀H₁₁O]⁺ | [M - NO]⁺ | 147 | •NO |

| [C₁₀H₁₁]⁺ | [M - NO₂]⁺ | 131 | •NO₂ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of a molecule's connectivity, conformation, and the nature of intermolecular interactions within a crystal lattice. While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for closely related isomers, such as 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene and (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene. nih.govnih.gov The analysis of these structures offers significant insights into the likely solid-state characteristics of the target compound.

In the solid state, molecules adopt a conformation that represents a minimum on the potential energy surface, influenced by both intramolecular sterics and intermolecular packing forces. For nitropropenylbenzene derivatives, two key conformational features are the configuration of the C=C double bond and the rotational orientation of the benzene ring relative to the vinyl group.

Configuration of the Double Bond: Crystallographic studies of analogous compounds consistently show an E configuration about the C=C double bond. nih.govnih.gov This arrangement is sterically favored, placing the bulkier benzene ring and nitro group on opposite sides of the double bond.

Torsion Angles: The planarity of the molecule is defined by the torsion angle between the benzene ring and the nitropropenyl substituent. In the case of 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, the C=C—C=C torsion angle is reported to be 32.5 (3)°. nih.gov For (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, the equivalent Cphenyl—Cphenyl—CH—C(—NO₂) torsion angle is -57.7 (3)°. nih.govresearchgate.net This deviation from planarity is a common feature in such systems and is attributed to steric hindrance between the substituents on the ring and the side chain.

The table below presents the reported torsion angles for isomers of the title compound.

| Compound | Torsion Angle (°) | Atoms Defining the Angle | Reference |

| 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | 32.5 (3) | C9—C8—C1—C6 | nih.gov |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | -57.7 (3) | C3—C2—C7—C8 | nih.govresearchgate.net |

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of non-covalent intermolecular interactions. In nitroaromatic compounds, these interactions include weak hydrogen bonds, lone pair-π-hole interactions, and π-π stacking.

Weak C-H···O hydrogen bonds are a significant feature in the crystal structures of nitro-substituted organic molecules. nih.govnih.gov In these interactions, activated C-H bonds (such as those on the aromatic ring or vinyl group) act as hydrogen bond donors, while the oxygen atoms of the nitro group serve as acceptors. These interactions link molecules into extended supramolecular networks. For instance, in the crystal structure of 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, intermolecular C8—H8···O1 and C2—H2···O2 hydrogen bonds are observed. nih.gov Similarly, the crystal packing of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene is stabilized by C6—H6···O3' and C9—H9A···O2' interactions. nih.govresearchgate.net

The geometric parameters for these interactions in related compounds are summarized below.

| Compound | Interaction (D—H···A) | D···A Distance (Å) | D—H···A Angle (°) | Reference |

| 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | C8—H8···O1 | 3.369 (2) | 147 | nih.gov |

| 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | C2—H2···O2 | 3.551 (3) | 162 | nih.gov |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | C9—H9A···O2' | 3.403 (4) | 131 | researchgate.net |

A π-hole is a region of positive electrostatic potential located on an unpopulated π*-orbital, perpendicular to a portion of a molecular framework. rsc.org The nitrogen atom of a nitro group possesses a significant π-hole, allowing it to act as an electrophilic center and interact favorably with electron-rich entities, such as lone pairs on oxygen or sulfur atoms. rsc.orgnih.gov These "lone pair-π-hole" interactions are directional and can have interaction energies of approximately -5 kcal mol⁻¹. nih.govnih.gov In the solid state, these interactions can manifest as close contacts between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group (NO₂···NO₂ interactions), contributing significantly to the crystal packing. researchgate.net This type of interaction is a key factor in the supramolecular assembly of many nitroaromatic compounds. researchgate.net

Aromatic π-π stacking interactions are another crucial non-covalent force that directs the crystal packing of planar aromatic molecules. nih.govrsc.org The insertion of electron-withdrawing nitro groups into a benzene ring enhances its ability to participate in such interactions. researchgate.netrsc.org In the crystal structure of 1-Nitro-4-(2-nitroprop-1-enyl)benzene, molecules are reported to form columns along the c-axis through π–π interactions, with centroid-to-centroid distances of 3.695 (3) and 3.804 (3) Å. nih.gov These distances are characteristic of stabilizing offset or slipped-stack arrangements, where the electron-rich center of one aromatic ring is positioned over the electron-deficient periphery of another. Such interactions are expected to play a significant role in the crystal packing of this compound.

Computational and Theoretical Investigations of 1 Methyl 2 2 Nitroprop 1 Enyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. mdpi.com It is used to determine the electronic structure of molecules, from which various properties, including optimized geometry, vibrational frequencies, and electronic characteristics, can be derived. mdpi.com

DFT calculations also elucidate electronic properties. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For nitroalkenes, the region around the nitro group is expected to be highly electronegative, while the π-system of the benzene (B151609) ring and the double bond represent electron-rich areas. mdpi.comresearchgate.net

Table 1: Crystallographic Data for the Analogous Compound 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| a (Å) | 11.0610 (5) |

| b (Å) | 7.5840 (4) |

| c (Å) | 22.6420 (11) |

| V (ų) | 1899.36 (16) |

| Z | 8 |

This data represents the para-isomer and is presented to illustrate the typical output of a geometric analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are generally more computationally demanding but can offer higher accuracy for energetic and structural predictions compared to DFT. github.io

For 1-methyl-2-(2-nitroprop-1-enyl)benzene, ab initio calculations would be employed to:

Refine Geometric Structures: Obtain highly accurate molecular geometries that can serve as benchmarks for less computationally expensive methods.

Calculate Accurate Energies: Determine precise total energies, enabling the accurate prediction of reaction enthalpies, activation barriers, and conformational energy differences.

Validate DFT Results: Compare results from ab initio methods with those from various DFT functionals to assess the performance and reliability of the DFT approach for this specific molecular system. github.io

The choice of ab initio method and basis set is critical, with higher levels of theory providing more accurate results at a greater computational expense.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. nih.gov Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govencyclopedia.pub This theory analyzes the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. nih.gov

For this compound, a conjugated nitroalkene, MEDT would be instrumental in elucidating its reactivity in various organic transformations, such as Diels-Alder reactions or Michael additions. nih.gov Key analyses within the MEDT framework include:

Conceptual DFT Indices: Calculation of indices like the global electrophilicity index (ω) and nucleophilicity index (N) helps to classify the molecule's reactivity. Nitroalkenes are typically strong electrophiles. nih.gov

Global Electron Density Transfer (GEDT): The direction and magnitude of electron density flow between reactants at the transition state are calculated. encyclopedia.pub This helps to quantify the polar nature of a reaction. encyclopedia.pubresearchgate.net

Electron Localization Function (ELF): A topological analysis of the ELF provides a detailed picture of the bonding changes that occur during a reaction. researchgate.net It allows for the characterization of covalent bond formation and breaking in a clear and visual manner.

By applying MEDT, one could predict the regioselectivity and stereoselectivity of reactions involving this compound and understand the electronic factors that govern its reaction pathways. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and identify the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). This information helps in assigning the bands observed in an experimental spectrum. A study on the related compound 1-phenyl-2-nitropropene (B101151) showed that TD-DFT calculations using the B3LYP functional could reproduce the experimental spectrum, identifying the key electronic transitions responsible for its UV-Vis absorption. researchgate.net

Table 2: Example of Theoretical UV-Vis Data for the Related Compound 1-Phenyl-2-nitropropene researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 310 | 0.45 | HOMO → LUMO |

| 265 | 0.12 | HOMO-1 → LUMO |

| 230 | 0.30 | HOMO → LUMO+1 |

This data is for a related compound and illustrates the type of information obtained from TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, are routinely used to predict ¹H and ¹³C NMR chemical shifts and coupling constants. rashatwi.com The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method coupled with a DFT functional like B3LYP. liverpool.ac.uk

The prediction process typically involves:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer. github.io

Calculation of the magnetic shielding tensors for each conformer.

Boltzmann averaging of the shielding tensors based on the relative energies of the conformers. github.io

Conversion of the calculated shielding constants to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Estimated Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Vinyl) | ~7.5 - 8.5 | Deshielded by nitro group and benzene ring. |

| ¹H (Aromatic) | ~7.2 - 7.6 | Complex splitting pattern expected. |

| ¹H (Methyl on Alkene) | ~2.5 | Attached to a double bond. |

| ¹H (Methyl on Ring) | ~2.4 | Attached to the aromatic ring. |

| ¹³C (Aromatic) | ~125 - 140 | Six distinct signals expected. |

| ¹³C (Vinyl) | ~130 - 150 | Two signals for the C=C bond. |

| ¹³C (Methyl on Alkene) | ~15 | Typical range for an sp²-attached methyl group. |

| ¹³C (Methyl on Ring) | ~20 | Typical range for an aryl-attached methyl group. |

These are estimated values based on general principles. Accurate values require specific quantum chemical calculations.

Advanced Analysis of Non-Covalent Interactions

The electronic structure and stability of this compound are significantly influenced by a network of non-covalent interactions. These interactions, primarily driven by the distribution of electrons within the molecule, can be elucidated through advanced computational techniques. Electrostatic potential mapping and Natural Bond Orbital analysis are powerful tools to visualize and quantify these effects, providing deep insights into the molecule's reactivity and conformational preferences.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The ESP is calculated by placing a positive point charge at various positions on the molecule's surface and calculating the potential energy.

In this compound, the ESP map is expected to show a distinct polarization due to the presence of the electron-withdrawing nitro group and the electron-donating methyl group. The nitro group, with its highly electronegative oxygen atoms, creates a region of significant negative electrostatic potential. This area, typically colored red or yellow on an ESP map, indicates a high electron density and is the most likely site for electrophilic attack.

Conversely, the benzene ring and the methyl group will exhibit a less negative or even a slightly positive electrostatic potential, often depicted in blue or green. The ortho- and para-positions of the benzene ring relative to the methyl group are expected to be more electron-rich than the meta-position, a classic example of the directing effects of an activating group. The presence of the nitropropenyl group at the ortho position complicates this picture, introducing steric hindrance and further electronic perturbations.

The charge distribution can be quantified by calculating the partial atomic charges. A hypothetical charge distribution for this compound, based on typical values for similar molecules, is presented in the table below.

| Atom/Group | Calculated Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Nitro Group (O atoms) | -0.45 to -0.55 | Nucleophilic/Site of Electrophilic Attack |

| Nitro Group (N atom) | +0.60 to +0.70 | Electrophilic |

| Vinylic C (attached to NO2) | +0.10 to +0.15 | Electrophilic |

| Benzene Ring (average) | -0.10 to -0.20 | Generally Nucleophilic |

| Methyl Group (C atom) | -0.25 to -0.35 | Weakly Nucleophilic |

This interactive table allows for sorting and filtering of the data to better understand the predicted reactivity of different parts of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, the most significant delocalization effects are expected to arise from the conjugation between the benzene ring, the vinylic double bond, and the nitro group. The π-orbitals of the benzene ring can act as electron donors, while the π* anti-bonding orbitals of the C=C double bond and the N=O bonds of the nitro group can act as acceptors. These interactions, often referred to as hyperconjugation, lead to a stabilization of the molecule.

The NBO analysis quantifies the strength of these interactions in terms of stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization. In the case of this compound, significant E(2) values are anticipated for the following interactions:

π(C=C) of benzene → π(C=C) of the propenyl group:* This interaction represents the delocalization of electron density from the aromatic ring to the vinylic system.

π(C=C) of the propenyl group → π(N=O) of the nitro group:* This shows the powerful electron-withdrawing effect of the nitro group, pulling electron density from the rest of the conjugated system.

A hypothetical NBO analysis for the key donor-acceptor interactions in this compound is summarized in the table below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) of Benzene | π(C=C) of Propenyl | 15-25 | π-π Conjugation |

| π(C3-C4) of Benzene | π(C=C) of Propenyl | 5-10 | π-π Conjugation |

| π(C=C) of Propenyl | π(N=O) of Nitro | 20-35 | π-π Conjugation |

| Lone Pair (O of Nitro) | σ(N-C) | 2-5 | n-σ Hyperconjugation |

This interactive table can be used to compare the relative strengths of the different electronic delocalization pathways within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzene ring to the propenyl group and the bond connecting the propenyl group to the nitro group, can lead to different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation between them.

The potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, we can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers.

For this compound, a key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the nitropropenyl group. A planar conformation would maximize π-orbital overlap and delocalization, which is an electronically favorable arrangement. However, steric hindrance between the nitro group and the ortho-methyl group on the benzene ring could force the molecule to adopt a non-planar conformation to relieve this strain.

Computational studies on similar β-methyl-β-nitrostyrene derivatives suggest that the conformational behavior is primarily governed by the balance between steric repulsion and the stabilizing effects of π-electron delocalization. uc.pt It is likely that the most stable conformer of this compound is one where the nitropropenyl group is twisted out of the plane of the benzene ring to a certain degree.

A simplified potential energy surface can be constructed by calculating the energy of the molecule as a function of the dihedral angle between the benzene ring and the propenyl group. A hypothetical PES for this rotation is described in the table below.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation | Key Interactions |

|---|---|---|---|

| 0 | 5-8 | Planar (Eclipsed) | Maximum π-conjugation, high steric strain |

| 30-50 | 0 | Twisted (Stable) | Balance between conjugation and steric relief |

| 90 | 3-5 | Perpendicular (Transition State) | Minimal π-conjugation, minimal steric strain |

| 180 | 6-9 | Planar (Anti) | Maximum π-conjugation, high steric strain |

This interactive table illustrates the energetic landscape of the rotation around the C-C single bond, highlighting the most stable and transition state conformations.

Derivatization and Analogues of the 1 Methyl 2 2 Nitroprop 1 Enyl Benzene Scaffold

Synthesis of Aromatic Ring-Substituted Analogues

The synthesis of aromatic ring-substituted analogues of 1-methyl-2-(2-nitroprop-1-enyl)benzene is typically achieved through a Henry condensation reaction, also known as a nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a nitroalkane, in this case, nitroethane. wikipedia.orglookchem.com The choice of the starting benzaldehyde derivative directly determines the substitution pattern on the aromatic ring of the resulting nitroalkene. nih.govnih.gov

The general synthetic protocol involves reacting the desired substituted benzaldehyde with nitroethane in the presence of a basic catalyst, such as a primary amine like n-butylamine, often in a solvent like acetic acid. nih.govnih.govresearchgate.net The reaction proceeds through the deprotonation of nitroethane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final α,β-unsaturated nitroalkene product. wikipedia.org

This methodology allows for the introduction of a wide array of substituents onto the benzene (B151609) ring, including both electron-donating and electron-withdrawing groups. For instance, the synthesis of 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene starts from p-tolualdehyde, while (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene is synthesized using 2-nitrobenzaldehyde (B1664092). nih.govnih.govresearchgate.net The order in which substituents are introduced is critical and is governed by the principles of electrophilic aromatic substitution and the directing effects of the groups already present on the ring. libretexts.orgpressbooks.pub

Table 1: Synthesis of Aromatic Ring-Substituted Nitropropene Analogues

| Starting Benzaldehyde | Resulting Nitroalkene Analogue | Reference |

|---|---|---|

| 2-Methylbenzaldehyde (B42018) | This compound | N/A |

| 4-Methylbenzaldehyde (p-tolualdehyde) | 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | nih.gov |

| 2-Nitrobenzaldehyde | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | nih.govresearchgate.net |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-nitroprop-1-ene | mdpi.com |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroprop-1-ene | mdpi.com |

| 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)phenyl)-2-nitroprop-1-ene | mdpi.com |

Chemical Modifications of the Nitroprop-1-enyl Side Chain

The nitroprop-1-enyl side chain is a highly versatile functional group, rich in chemical reactivity that allows for its conversion into other valuable moieties. nih.govkochi-tech.ac.jp Key transformations focus on the reduction of the nitro group and the carbon-carbon double bond.

Reduction to Amines: A significant modification is the complete reduction of the nitroalkene to a primary amine. This transformation can be achieved using various reducing agents. Potent reagents like lithium aluminum hydride (LAH) can simultaneously reduce the nitro group and the alkene double bond to yield the corresponding aminopropane derivative. wikipedia.org Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum, is also an effective method for this conversion. wikipedia.orgmdpi.com

Reduction to Ketones: The nitropropene side chain can also be converted into a ketone functional group. This is typically a two-step process. First, the nitroalkene is selectively reduced to a nitroalkane using a reagent like sodium borohydride (B1222165). wikipedia.org Subsequently, the nitro group of the intermediate nitroalkane is hydrolyzed to a ketone, for example, by using hydrogen peroxide and potassium carbonate. wikipedia.org Alternatively, iridium-catalyzed reduction under acidic conditions can directly convert substituted nitroalkenes to their corresponding ketones. mdpi.com

Aziridination: The electron-deficient double bond of the nitroalkene is susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of highly strained, three-membered heterocyclic rings. One such transformation is the direct aziridination of the nitroalkene double bond to produce C-nitroaziridines, which are valuable synthetic building blocks. kochi-tech.ac.jp

Table 2: Summary of Side Chain Modifications

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Full Reduction | LiAlH₄ or H₂ with Raney Ni, Pd, or Pt catalyst | Amine | wikipedia.org |

| Reduction/Hydrolysis | 1. NaBH₄ 2. H₂O₂, K₂CO₃ | Ketone | wikipedia.org |

| Catalytic Reduction | Iridium catalyst, formic acid, H₂SO₄ | Ketone | mdpi.com |

Design and Synthesis of Polyfunctionalized Nitroalkenes and Bis-Nitropropene Systems

The synthetic strategies used for simple nitroalkenes can be extended to create more complex, polyfunctionalized molecules. By selecting appropriately substituted starting materials, multiple functional groups can be incorporated into the final structure. A prime example is the synthesis of (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene, which contains two nitro groups—one on the aromatic ring and one on the side chain. nih.govresearchgate.net This compound is prepared via the standard Henry condensation of 2-nitrobenzaldehyde with nitroethane, demonstrating that the reaction tolerates strongly electron-withdrawing groups on the aromatic precursor. nih.govresearchgate.net The presence of multiple nitro groups significantly influences the molecule's electronic properties and reactivity.

Furthermore, it is possible to design and synthesize bis-nitropropene systems, where two nitropropene units are linked by a common aromatic core. The synthesis of such molecules would logically proceed from an aromatic dialdehyde (B1249045). For instance, reacting a dialdehyde like terephthalaldehyde (B141574) (benzene-1,4-dicarbaldehyde) with two equivalents of nitroethane under base-catalyzed conditions would be expected to yield a bis-(2-nitroprop-1-enyl)benzene derivative. This approach allows for the creation of larger, more complex molecular architectures with extended conjugation and multiple reactive sites.

Investigation of Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a key area of investigation. The electronic nature of the substituents on the aromatic ring significantly impacts the chemical properties of the entire molecule, particularly the nitroprop-1-enyl side chain.

The reactivity of the aromatic ring itself in electrophilic substitution reactions is governed by the directing effects of the incumbent methyl and nitropropenyl groups. pressbooks.pub More interestingly, substituents on the ring can modulate the reactivity of the side chain. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzene ring decrease the electron density of the alkene double bond, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the double bond.

This influence has been observed experimentally. In the iridium-catalyzed reduction of various ring-substituted (2-nitroprop-1-en-1-yl)benzene derivatives to the corresponding ketones, both electron-rich and electron-poor substrates were successfully converted. mdpi.com However, the yields varied depending on the substituent, indicating a clear structure-reactivity relationship. For example, the 4-methoxy substituted analogue gave a 72% yield, while the 4-trifluoromethyl substituted analogue resulted in a 65% yield, and the 4-nitro analogue produced a 32% yield. mdpi.com These findings demonstrate that the electronic character of the aromatic substituent directly influences the efficiency of transformations at the distal side chain.

Table 3: Effect of Aromatic Substituents on the Yield of Ketone Formation

| Aromatic Substituent (at para-position) | Electronic Nature | Yield (%) | Reference |

|---|---|---|---|

| -OCH₃ | Electron-donating | 72 | mdpi.com |

| -CH₃ | Electron-donating | 34 | mdpi.com |

| -F | Electron-withdrawing (weak) | 43 | mdpi.com |

| -Cl | Electron-withdrawing (weak) | 52 | mdpi.com |

| -CF₃ | Electron-withdrawing (strong) | 65 | mdpi.com |

| -CN | Electron-withdrawing (strong) | 39 | mdpi.com |

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as Versatile Chemical Intermediates in Complex Organic Transformations

1-Methyl-2-(2-nitroprop-1-enyl)benzene is a potent intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. The presence of the ortho-nitro group relative to the propenyl side chain makes it an ideal precursor for intramolecular cyclization reactions to form substituted indoles. acs.org

One of the most significant transformations is the reductive cyclization of the o-nitrostyrene moiety. acs.org This process typically involves the reduction of the nitro group, which then reacts with the adjacent vinyl group to form the indole (B1671886) ring system. Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, palladium-catalyzed reductive cyclization, often mediated by carbon monoxide or a CO surrogate like phenyl formate, is a powerful method for converting substituted 2-nitrostyrenes into 2,3-disubstituted indoles. wvu.edumdpi.com The reaction can be performed under relatively mild conditions and demonstrates the utility of this scaffold in building complex molecular architectures. mdpi.com

Beyond indole synthesis, the reactive nature of the nitroalkene functional group allows for its participation in other significant organic reactions. The carbon-carbon double bond is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. This reactivity allows for the introduction of various substituents at the β-position of the propenyl chain, further expanding the synthetic utility of the scaffold.

| Transformation | Description | Catalyst/Reagent Example | Product Class | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Intramolecular reaction involving the reduction of the nitro group and cyclization with the adjacent vinyl group to form an indole ring. | Palladium(II) complexes with carbon monoxide or CO surrogates. | Substituted Indoles | wvu.edumdpi.com |

| Electrochemical Reduction | A direct, room-temperature electrochemical reduction at a carbon cathode to promote reductive cyclization. | Carbon cathode in DMF with a proton donor. | 1H-Indole derivatives | acs.org |

| Michael Addition | Nucleophilic addition to the electron-deficient double bond, driven by the electron-withdrawing nitro group. | Indoles, catalyzed by HY zeolite under solvent-free conditions. | Indole derivatives | researchgate.net |

| Reduction of Nitroalkene | Reduction of both the nitro group and the double bond to yield the corresponding saturated amine. | Sodium borohydride (B1222165) and copper(II) chloride. | Phenethylamines | nih.gov |

Potential Applications in Polymer Chemistry and Functional Materials

While established applications of this compound in polymer chemistry are not extensively documented, its molecular structure suggests potential in this field. The vinyl group (C=C double bond) inherent in its scaffold is a polymerizable moiety. Under certain conditions, particularly in the presence of bases, nitrostyrenes can undergo oligo-polymerization. mdpi.com This tendency, though sometimes an undesirable side reaction in organic synthesis, indicates a fundamental capacity for polymerization. mdpi.com

Harnessing this reactivity could lead to the development of novel polymers. The incorporation of the nitro-functionalized aromatic ring into a polymer backbone could impart unique properties to the resulting material. The nitro group is known for its electron-withdrawing nature and its potential to engage in specific molecular interactions, which could be exploited in the design of functional materials with tailored electronic, optical, or thermal properties. Further research into controlled polymerization methods for this class of monomers could open pathways to new materials for specialized applications.

Role in Catalytic Processes and Development of Novel Catalysts

This compound and related nitrostyrenes primarily function as substrates in a variety of catalytic processes rather than as catalysts themselves. They are key starting materials in palladium-catalyzed reactions, such as the reductive cyclizations used for indole synthesis. wvu.edumdpi.com The efficiency and outcome of these transformations are highly dependent on the catalyst employed, often involving palladium complexes with specific ligands like 1,10-phenanthroline (B135089). mdpi.com

The study of reactions involving this scaffold contributes to the development of new and improved catalysts. For example, efforts to achieve higher yields, better selectivity (including enantioselectivity), and milder reaction conditions for transformations like Michael additions or indole synthesis drive innovation in catalyst design. researchgate.net Research has explored various catalytic systems, from metal complexes to zeolites, to effectively mediate reactions of nitrostyrenes. researchgate.net The use of HY zeolite as a recyclable, solvent-free catalyst for the Michael addition of indoles to β-nitrostyrenes highlights the move towards more sustainable and efficient catalytic methods. researchgate.net

| Catalytic Process | Role of this compound | Catalyst System Example | Significance | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Reductive Cyclization | Substrate | PdCl2(CH3CN)2 + 1,10-phenanthroline with Phenyl Formate | Efficient, atom-economical synthesis of indole rings. | mdpi.com |

| Zeolite-Catalyzed Michael Addition | Substrate (Michael Acceptor) | HY Zeolite | Provides a mild, solvent-free, and reusable catalytic system for C-C bond formation. | researchgate.net |

| Base-Catalyzed Henry Reaction | Product | n-Butylamine | A classic, efficient method for the synthesis of the nitrostyrene (B7858105) scaffold itself. |

Exploration of Novel Chemical Reagents Derived from the Scaffold

The chemical structure of this compound is a launchpad for the creation of novel chemical reagents. The dual reactivity of the nitro group and the alkene allows for a wide array of chemical modifications, leading to new molecules with tailored functionalities.

The most prominent derivatives are the substituted indoles generated via reductive cyclization. acs.orgwvu.edu These indole products are not merely final targets but serve as versatile building blocks and reagents in their own right for the synthesis of more complex structures, including natural products and pharmacologically active compounds. wvu.edu The specific ortho-methyl substitution on the initial benzene (B151609) ring is carried through to the final indole product, influencing its steric and electronic properties and, consequently, its reactivity in subsequent transformations.

Furthermore, selective transformations of the nitroalkene moiety can yield a variety of functional groups. For example, complete reduction of both the nitro group and the double bond can produce substituted phenethylamines, an important class of compounds. nih.gov Other transformations can convert the nitroalkene into ketones or oximes, which are valuable synthetic intermediates. By leveraging the rich chemistry of the nitrostyrene scaffold, a diverse library of novel reagents can be developed for applications in organic synthesis and medicinal chemistry.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements Summary

The synthesis of β-nitrostyrenes is predominantly achieved through the Henry condensation reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a base. wikipedia.org For 1-Methyl-2-(2-nitroprop-1-enyl)benzene, the synthesis would logically proceed via the condensation of 2-methylbenzaldehyde (B42018) with nitroethane. Typically, a primary amine, such as n-butylamine, in a solvent like acetic acid is employed to facilitate this reaction. nih.govnih.gov The reaction mechanism involves the deprotonation of nitroethane by the base to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde. Subsequent dehydration of the resulting β-nitro alcohol yields the target nitroalkene. wikipedia.org

While specific spectroscopic data for this compound is not widely available in the literature, its characterization can be inferred from analogous compounds. For the related compound, 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, X-ray crystallography reveals an E conformation about the C=C double bond, with a torsion angle between the phenyl ring and the double bond of 32.5°. nih.gov Similar structural features would be expected for the ortho-isomer, although the steric hindrance from the ortho-methyl group might lead to a larger torsion angle.

Spectroscopic characterization is crucial for confirming the structure and purity of the synthesized compound. A summary of expected and reported spectral data for similar compounds is presented below.

Table 1: Predicted and Analogous Spectroscopic Data

| Spectroscopic Technique | Predicted/Analogous Data for this compound |

|---|---|

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, a singlet for the vinylic proton around 8.0 ppm, a singlet for the methyl group on the double bond around 2.5 ppm, and a singlet for the ortho-methyl group around 2.4 ppm. researchgate.net |

| ¹³C NMR | Signals for the aromatic carbons, the vinylic carbons (with the β-carbon being more downfield due to the nitro group), and the two methyl carbons. nih.gov |

| IR Spectroscopy | Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹), and C=C stretching vibrations. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₁₀H₁₁NO₂), and fragmentation patterns characteristic of nitrostyrenes. nist.gov |

Identification of Unexplored Reactivity Pathways

The reactivity of β-nitrostyrenes is dominated by the electron-withdrawing nature of the nitro group, which makes the double bond highly susceptible to nucleophilic attack. This class of compounds is widely utilized in Michael additions, cycloaddition reactions, and reductions. mdpi.com However, the presence of an ortho-methyl group in this compound is expected to introduce unique reactivity patterns that remain largely unexplored.

The steric bulk of the ortho-methyl group could significantly influence the stereochemical outcome of reactions. For instance, in Michael additions, the approach of the nucleophile could be directed to the face of the double bond opposite to the methyl group, potentially leading to high diastereoselectivity. While Michael additions to β-methyl-β-nitrostyrenes have been investigated, the specific influence of an ortho-substituent on the stereoselectivity is an area ripe for exploration. chemrxiv.org

Furthermore, the ortho-substituent can alter the electronic properties of the aromatic ring, which in turn affects the reactivity of the nitroalkene moiety. Studies on ortho-hydroxy-β-nitrostyrene have revealed unusual reactivity, including facile C-C bond cleavage following conjugate addition. mdpi.com This suggests that the ortho-methyl group in this compound could also lead to novel, unexplored reaction pathways. Potential areas for investigation include:

Asymmetric Michael Additions: Designing chiral catalysts that can exploit the steric environment created by the ortho-methyl group to achieve high enantioselectivity.

Domino Reactions: Investigating cascade reactions initiated by a nucleophilic attack, where the ortho-methyl group could play a role in subsequent intramolecular steps.

[3+2] Cycloaddition Reactions: The facial selectivity in cycloaddition reactions with dipoles could be controlled by the ortho-methyl group, leading to the synthesis of complex heterocyclic structures with defined stereochemistry. osi.lv

Integration of Advanced Computational and Experimental Methodologies

To fully understand and predict the behavior of this compound, a synergistic approach combining advanced computational and experimental methodologies is essential. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of organic molecules. espublisher.com

Computational studies on related β-nitrostyrenes have successfully predicted their reactivity and stereoselectivity in various reactions. rsc.org For this compound, DFT calculations could be employed to:

Analyze Conformational Preferences: Determine the most stable conformation and the rotational barrier of the ortho-tolyl group, which is crucial for understanding steric effects.

Calculate Molecular Orbitals and Electrostatic Potential: Visualize the HOMO and LUMO to identify the sites most susceptible to nucleophilic and electrophilic attack and map the electrostatic potential to understand intermolecular interactions. researchgate.net

Model Reaction Pathways: Calculate the activation energies for different reaction pathways, such as Michael additions and cycloadditions, to predict the most favorable products and explain observed selectivities. rsc.org

Table 2: Potential Computational and Experimental Integration

| Research Question | Computational Approach (DFT) | Experimental Verification |

|---|---|---|

| Influence of ortho-methyl group on reactivity | Calculation of transition state energies for nucleophilic attack from different trajectories. | Kinetic studies of Michael addition reactions with various nucleophiles. |

| Stereochemical outcome of cycloaddition reactions | Modeling of transition states for different stereoisomeric products to determine the lowest energy pathway. | Characterization of cycloaddition products using NMR and X-ray crystallography. |

Experimentally, techniques such as in-situ NMR spectroscopy can be used to monitor reaction progress and identify transient intermediates, providing valuable data to validate and refine computational models. mdpi.com The combination of these advanced methodologies will be instrumental in unlocking the full synthetic potential of this intriguing molecule.

Future Prospects for Rational Design and Chemical Applications of the Compound

The unique structural features of this compound open up exciting prospects for its application in rational drug design and as a building block in organic synthesis. The phenylpropanoid scaffold is a common motif in a variety of biologically active natural products and synthetic pharmaceuticals. researchgate.net

The presence of the ortho-methyl group can significantly impact the pharmacological profile of molecules derived from this compound. It can influence the binding affinity to biological targets and alter metabolic stability. This provides an opportunity for the rational design of new therapeutic agents. For instance, o-tolyl benzonitrile (B105546) is a key intermediate in the synthesis of several sartan drugs, which are angiotensin II receptor blockers used to treat hypertension. rsc.org This highlights the pharmaceutical relevance of ortho-toluyl moieties.

Future research directions for this compound could focus on:

Synthesis of Novel Heterocycles: Utilizing the compound in cycloaddition and domino reactions to access novel heterocyclic scaffolds with potential biological activity. rsc.org

Development of Asymmetric Synthesis: Designing enantioselective reductions of the nitroalkene to produce chiral amines, which are valuable precursors for pharmaceuticals.

Medicinal Chemistry Programs: Incorporating the 1-methyl-2-phenylpropyl moiety into known pharmacophores to explore the impact of the ortho-methyl group on activity and selectivity.

Materials Science: Exploring the potential of polymers and materials derived from this compound, leveraging the reactivity of the nitroalkene group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2-(2-nitroprop-1-enyl)benzene, and what parameters are critical for yield optimization?